N-[4-acetyl-1'-[3-(3-methylphenoxy)propyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide
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Description
N-[4-acetyl-1'-[3-(3-methylphenoxy)propyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide is a useful research compound. Its molecular formula is C23H24N4O4S and its molecular weight is 452.5g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Several studies have focused on the synthesis of derivatives related to this compound, highlighting the chemical methods and structural elucidation techniques used. For instance, Wang et al. (2010) reported on the synthesis of new acetamide derivatives, emphasizing the diversity of structures achievable through different synthetic routes. These compounds were characterized by mass spectrometry (MS), infrared spectroscopy (IR), carbon-hydrogen-nitrogen (CHN) analysis, and proton nuclear magnetic resonance (^1H NMR) spectroscopy, demonstrating a comprehensive approach to confirming their structures (Huicheng Wang et al., 2010).
Biological Evaluation and Pharmacological Potential
Research on thiadiazole derivatives has also included their biological evaluation, with studies exploring their potential as anticancer agents. For example, Ekrek et al. (2022) synthesized a series of thiadiazole and thiazole derivatives, assessing their cytotoxic activities against various cancer cell lines. This research highlighted significant anticancer activity for certain compounds, further evaluated through apoptotic protein level analysis (Sedanur Ekrek et al., 2022).
Molecular Modeling and Drug Design
The design and synthesis of novel compounds often involve computational methods to predict their biological activity and interaction with biological targets. Shkair et al. (2016) utilized molecular modeling to design thiadiazole derivatives as anti-inflammatory and analgesic agents, correlating their in vitro activities with computational predictions. This approach provides insights into the mechanism of action and specificity of compounds against cyclooxygenase enzymes, illustrating the integration of computational and experimental methodologies in drug discovery (Anas M H Shkair et al., 2016).
Antimicrobial and Antioxidant Properties
The antimicrobial and antioxidant properties of thiadiazole derivatives have been a significant area of research, with studies investigating the efficacy of these compounds against various pathogens and their potential to scavenge free radicals. Al-Khazragie et al. (2022) synthesized a series of thiadiazole and selenadiazole derivatives, demonstrating their in vitro antimicrobial activity against common bacterial strains and evaluating their antioxidant efficiency. This research underscores the versatility of thiadiazole derivatives in developing new therapeutic agents with broad-spectrum biological activities (Zainab K. Al-Khazragie et al., 2022).
Properties
IUPAC Name |
N-[4-acetyl-1'-[3-(3-methylphenoxy)propyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S/c1-15-8-6-9-18(14-15)31-13-7-12-26-20-11-5-4-10-19(20)23(21(26)30)27(17(3)29)25-22(32-23)24-16(2)28/h4-6,8-11,14H,7,12-13H2,1-3H3,(H,24,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYZYNZHJBYICS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.